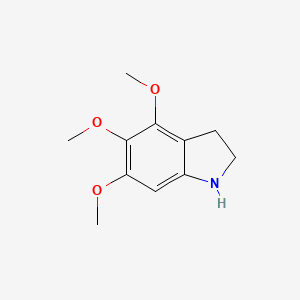
4,5,6-Trimethoxyindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-Trimethoxyindoline is a chemical compound belonging to the indoline family, characterized by the presence of three methoxy groups attached to the indoline core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trimethoxyindoline typically involves the methoxylation of indoline derivatives. One common method includes the reaction of indoline with methoxy reagents under controlled conditions. For instance, the Leimgruber–Batcho indole synthesis is a notable method for constructing indole derivatives, which can be further methoxylated to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 4,5,6-Trimethoxyindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like bromine or chlorine under acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoline derivatives, quinones, and reduced indoline compounds.
科学的研究の応用
4,5,6-Trimethoxyindoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 4,5,6-Trimethoxyindoline involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in modulating its reactivity and binding affinity to biological targets. For instance, it may interact with enzymes or receptors, leading to various biological effects .
類似化合物との比較
- 4,5,6-Trimethoxyindoline-2,3-dione
- 3,4,5-Trimethoxyamphetamine
- 3,4,5-Trimethoxycinnamamide
Comparison: this compound is unique due to its specific substitution pattern on the indoline core, which imparts distinct chemical and biological properties.
特性
CAS番号 |
412030-11-6 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
4,5,6-trimethoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15NO3/c1-13-9-6-8-7(4-5-12-8)10(14-2)11(9)15-3/h6,12H,4-5H2,1-3H3 |
InChIキー |
YDPQRCDAQLYQFO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2CCNC2=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


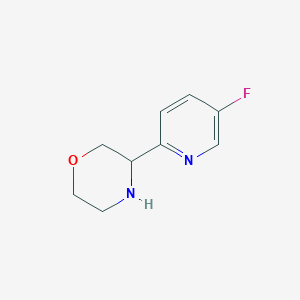
![2-[5-amino-4-fluoro-3-(1H-imidazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13631080.png)
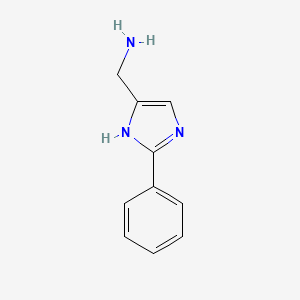
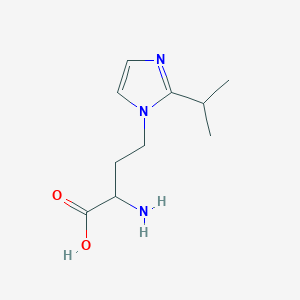
![3-Aminobicyclo[3.3.1]nonan-1-ol](/img/structure/B13631107.png)
![tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13631115.png)
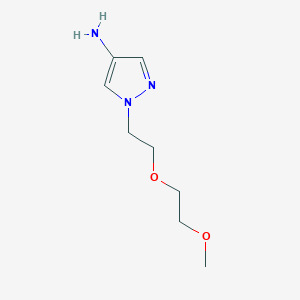
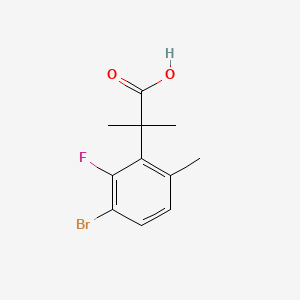
![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13631146.png)
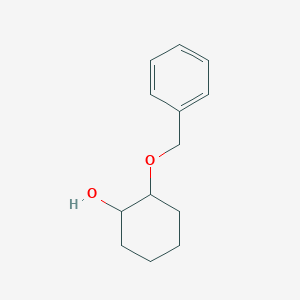
![(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid](/img/structure/B13631159.png)
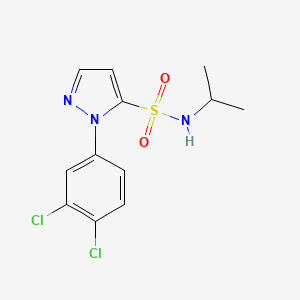
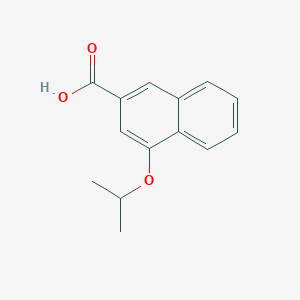
![2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13631164.png)
